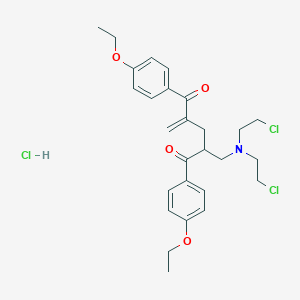

1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BL-5583, también conocido como Ácido Benzo(B)Tiofeno-2-Carboxílico, es un compuesto químico que se ha estudiado por sus efectos sobre la resorción ósea y la absorción de calcio. Es un miembro de la familia del tiofeno, que se caracteriza por un átomo de azufre en un anillo aromático de cinco miembros. Este compuesto ha mostrado potencial en la inhibición de la resorción ósea y la afectación de la absorción de calcio en varios tipos de células .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Ácido Benzo(B)Tiofeno-2-Carboxílico normalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la reacción del ácido 2-bromobenzoico con tiofeno en presencia de un catalizador de paladio. Las condiciones de reacción incluyen:

Catalizador: Acetato de paladio(II)

Ligando: Trifenilfosfina

Base: Carbonato de potasio

Solvente: Dimetilformamida

Temperatura: 100°C

Tiempo: 12 horas

Métodos de producción industrial

La producción industrial del Ácido Benzo(B)Tiofeno-2-Carboxílico puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. El proceso también puede incluir pasos de purificación como la recristalización y la cromatografía para obtener el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido Benzo(B)Tiofeno-2-Carboxílico sufre varias reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar sulfóxidos y sulfona.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol o aldehído.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo del tiofeno, llevando a varios derivados.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico en un solvente orgánico.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Bromo o cloro en presencia de un catalizador ácido de Lewis.

Productos principales

Oxidación: Sulfóxidos y sulfona.

Reducción: Alcoholes y aldehídos.

Sustitución: Derivados halogenados del Ácido Benzo(B)Tiofeno-2-Carboxílico.

Aplicaciones Científicas De Investigación

Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.

Biología: Investigado por sus efectos sobre la absorción de calcio y la resorción ósea en cultivos celulares.

Medicina: Potencial agente terapéutico para afecciones relacionadas con el metabolismo óseo, como la osteoporosis.

Industria: Utilizado en la producción de productos químicos especiales y farmacéuticos.

Mecanismo De Acción

El mecanismo de acción del Ácido Benzo(B)Tiofeno-2-Carboxílico implica su interacción con los canales y transportadores de calcio en las células óseas. Inhibe tanto la resorción ósea espontánea como la inducida al disminuir la absorción de calcio en las células osteoclásticas y osteoblásticas. Este efecto se observa en concentraciones que van de 0.01 a 100 microgramos por mililitro .

Comparación Con Compuestos Similares

El Ácido Benzo(B)Tiofeno-2-Carboxílico se puede comparar con otros derivados del tiofeno, tales como:

Ácido 2-Tiofencarboxílico: Estructura similar pero diferente actividad biológica.

Ácido Benzo(B)Tiofeno-3-Carboxílico: Isómero posicional con propiedades químicas distintas.

Ácido Tiofeno-2-Carboxílico: Carece del anillo benzo, lo que lleva a una reactividad diferente.

La singularidad del Ácido Benzo(B)Tiofeno-2-Carboxílico reside en sus efectos específicos sobre la resorción ósea y la absorción de calcio, que no se observan en otros compuestos similares .

Propiedades

Número CAS |

101684-61-1 |

|---|---|

Fórmula molecular |

C27H34Cl3NO4 |

Peso molecular |

542.9 g/mol |

Nombre IUPAC |

2-[bis(2-chloroethyl)aminomethyl]-1,5-bis(4-ethoxyphenyl)-4-methylidenepentane-1,5-dione;hydrochloride |

InChI |

InChI=1S/C27H33Cl2NO4.ClH/c1-4-33-24-10-6-21(7-11-24)26(31)20(3)18-23(19-30(16-14-28)17-15-29)27(32)22-8-12-25(13-9-22)34-5-2;/h6-13,23H,3-5,14-19H2,1-2H3;1H |

Clave InChI |

WUMCLZQRDJWWPQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |

SMILES canónico |

CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl |

Sinónimos |

2-((Bis(2-chloroethyl)amino)methyl)-1,5-bis(4-ethoxyphenyl)-4-methylen e-1,5-pentanedione HCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.